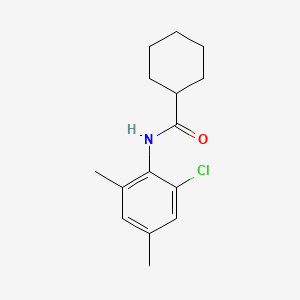

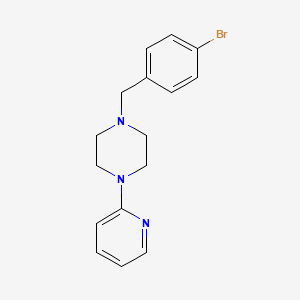

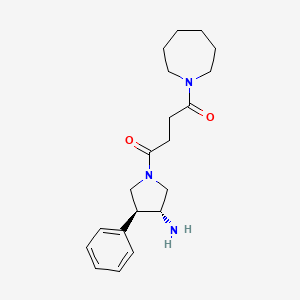

![molecular formula C16H18N2O3S B5640371 N-ethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5640371.png)

N-ethyl-4-[methyl(phenylsulfonyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzamide compounds involves complex chemical procedures, often aiming to enhance certain pharmacological activities. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides shows the versatility in creating compounds with potential electrophysiological activity similar to known class III agents (Morgan et al., 1990). Such processes include multiple steps like diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, showcasing the intricate methodologies used in synthesizing benzamide derivatives (Yang Jian-she, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals important features that contribute to their biological activities. For instance, crystal structure and Hirshfeld surface analysis provide insights into the molecule's geometry, intramolecular and intermolecular hydrogen bonds, and other stabilizing interactions that influence its chemical behavior and reactivity (Koffi Sénam Etsè et al., 2019). Such detailed structural analyses are crucial for understanding the compound's potential interactions and functionalities.

Chemical Reactions and Properties

The reactivity and chemical properties of benzamide derivatives can be diverse, depending on their specific substitutions and functional groups. For example, the synthesis and investigation of N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives highlight the potential for creating novel non-natural amino acids with unique chemical properties (Monteiro et al., 2010). These compounds’ synthesis routes illustrate the chemical reactions and modifications that benzamide derivatives can undergo, producing molecules with potential pharmacological applications.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, crystal structure, and molecular weight, are determined through various analytical techniques. The characterization of N-(2-(N-methylsulfamoyl)phenyl)formamide, for example, involves X-ray crystallography and other spectroscopic methods to elucidate its physical characteristics, which are essential for understanding its chemical stability and behavior in biological systems (Koffi Sénam Etsè et al., 2019).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity descriptors, bond orbital analyses, and electronic properties, provides insights into the molecular behavior of benzamide derivatives. Studies involving density functional theory (DFT) and other computational methods offer valuable information on the compound's reactivity nature and potential bioactivity (A. FazilathBasha et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propiedades

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-17-16(19)13-9-11-14(12-10-13)18(2)22(20,21)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHHPCFXYWSKJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)

![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-cyclopropylpyrimidine](/img/structure/B5640352.png)

![1,3-dimethyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5640362.png)